
2-(2-Bromoethyl)piperidine
Overview
Description
2-(2-Bromoethyl)piperidine is an organic compound with the molecular formula C7H14BrN. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is characterized by the presence of a bromoethyl group attached to the piperidine ring, making it a valuable intermediate in organic synthesis and various chemical reactions .
Synthetic Routes and Reaction Conditions:
Bromination of Piperidine: One common method involves the bromination of piperidine using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide.
Hydrobromination of 2-(2-Ethyl)piperidine: Another method involves the hydrobromination of 2-(2-Ethyl)piperidine using hydrobromic acid (HBr) under reflux conditions.
Industrial Production Methods: Industrial production often employs continuous flow reactors to ensure consistent quality and yield. The bromination process is optimized for large-scale production, with careful control of temperature, pressure, and reaction time to maximize efficiency .
Types of Reactions:
Substitution Reactions: this compound undergoes nucleophilic substitution reactions, where the bromine atom is replaced by various nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or reduced to form ethyl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, and ethers.
Oxidation Products: Ketones and aldehydes.
Reduction Products: Ethyl derivatives.
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
This compound is extensively utilized in organic synthesis as a precursor for creating complex heterocyclic compounds. Its reactivity is attributed to the presence of both a piperidine ring and a bromoethyl group, allowing it to act as an alkylating agent in various reactions. For instance, it has been successfully employed in the synthesis of 2-(methoxycarbonyl)indolizidine through a reaction with methyl acrylate followed by cyclization using lithium diisopropylamide.
Reactivity and Synthetic Routes
The dual reactivity of 2-(2-Bromoethyl)piperidine facilitates its participation in multiple synthetic pathways, including:
- Aza-Michael Reactions: The compound can undergo conjugate addition reactions with alkyl acrylates, leading to the formation of substituted piperidine derivatives .
- Alkylation Reactions: It has been used in the alkylation of piperidone derivatives, contributing to the synthesis of various piperidine-based drugs .
Biological Applications
Pharmacological Research
In pharmacology, this compound is recognized for its potential therapeutic applications. It serves as a precursor in synthesizing neuroleptics and analgesics, which are critical in treating neurological disorders.
Mechanisms of Action
Research indicates that piperidine derivatives can modulate several signaling pathways associated with cancer progression. Specifically, they may impact the Akt/mTOR pathway and others related to cell migration and cycle regulation, making them candidates for cancer therapeutics.
Medicinal Chemistry
Drug Development
The compound has been investigated for its ability to cross the blood-brain barrier effectively, which is essential for central nervous system-targeting drugs. Importantly, it does not inhibit major cytochrome P450 enzymes, suggesting a favorable profile for drug development where metabolic interactions are a concern.
Synthesis of Fentanyl Analogs
A notable application of this compound is its role in synthesizing fentanyl analogs. The compound was used to alkylate piperidone derivatives, leading to high yields of various fentanyl-related compounds . This demonstrates its utility in creating potent analgesics.
Neuropharmacological Studies
Studies have evaluated the interaction of this compound with biological transport mechanisms, highlighting its potential role in drug formulations targeting neurological conditions due to its ability to penetrate the blood-brain barrier effectively.
Mechanism of Action
The mechanism of action of 2-(2-Bromoethyl)piperidine involves its interaction with biological targets through its bromoethyl group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity . The compound can also activate signaling pathways such as NF-κB and PI3K/Akt, which are involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
1-(2-Bromoethyl)piperidine: Similar structure but with the bromoethyl group attached to a different position on the piperidine ring.
2-(Bromomethyl)piperidine: Contains a bromomethyl group instead of a bromoethyl group.
4-Bromopiperidine: The bromine atom is directly attached to the piperidine ring.
Uniqueness: 2-(2-Bromoethyl)piperidine is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity compared to its analogs . This makes it particularly valuable in the synthesis of specialized compounds and in targeted biological studies .
Biological Activity
2-(2-Bromoethyl)piperidine, often encountered in its hydrobromide form, is a compound of interest in pharmacological research due to its unique structural features and biological activities. This article delves into its synthesis, mechanisms of action, biological targets, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 273.01 g/mol. The compound features a piperidine ring substituted with a bromoethyl group, which enhances its reactivity and biological profile. The SMILES representation is BrCCC1NCCCC1
, indicating the presence of both bromine and nitrogen in its structure.
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in various biological molecules. This interaction can significantly influence enzyme activity, signal transduction pathways, and gene expression, making it a valuable tool for studying biological processes involving piperidine derivatives.
Key Mechanisms:
- Covalent Bonding : Interactions with nucleophilic sites can alter the function of proteins and enzymes.
- Blood-Brain Barrier Permeability : The compound has been shown to effectively cross the blood-brain barrier, suggesting potential applications in central nervous system (CNS) disorders.
Biological Targets
Research utilizing computational tools like SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances) has identified several biological targets for this compound. These include various enzymes, receptors, and ion channels relevant to multiple therapeutic areas:
Biological Target | Activity Type | Potential Applications |
---|---|---|
Kinases | Inhibition | Cancer therapy |
G-Protein Coupled Receptors | Modulation | CNS disorders |
Voltage-Gated Ion Channels | Blockade | Neuromuscular diseases |
This compound has shown promise in treating conditions such as cancer, neurodegenerative diseases, and as local anesthetics .
Case Studies and Research Findings
Recent studies have highlighted the diverse pharmacological activities associated with piperidine derivatives, including this compound. For instance:
- Antitumor Activity : A study indicated that piperidine derivatives exhibit significant antitumor effects by inducing apoptosis through caspase activation. The compound LAS-250 demonstrated an impressive probability (Pa = 80%) for antileukemic activity in preclinical models .
- Neuroprotective Effects : Research has suggested that certain piperidine derivatives can provide neuroprotective benefits by influencing neurotransmitter uptake and modulating ion channel activity. This suggests potential applications in treating neurodegenerative diseases such as Parkinson's disease .
Synthesis Methods
The synthesis of this compound typically involves the reaction of piperidine with 2-bromoethanol under acidic conditions (e.g., using hydrobromic acid). This process can be optimized through continuous flow synthesis methods to enhance yield and purity.
Q & A
Q. Basic: What are the standard synthetic routes for preparing 2-(2-Bromoethyl)piperidine, and how is its purity validated?
The synthesis typically involves treating 2-(2-hydroxyethyl)piperidine with hydrobromic acid (HBr) in water to yield the hydrobromide salt. This intermediate is then neutralized with a base (e.g., triethylamine) under anhydrous conditions to avoid hydrolysis . Characterization employs 1H/13C NMR (in CDCl₃) to confirm substitution patterns and bromine integration. IR spectroscopy verifies the absence of hydroxyl groups (post-hydrobromide neutralization), while elemental analysis (C, H, N) and GC-MS validate molecular composition and purity (>95%) .
Q. Basic: What reaction conditions optimize the conjugate addition of this compound to alkyl acrylates?
Optimal conditions involve suspending the hydrobromide salt in methyl or ethyl acrylate at 0°C, followed by incremental addition of triethylamine (2.1 equiv) to deprotonate the amine and initiate the aza-Michael reaction. Stirring for 16 hours under nitrogen yields 3-[2-(2-bromoethyl)piperidin-1-yl]propanoates (e.g., 3c, 3d) with >70% yield. Key factors include:
- Anhydrous solvents (e.g., THF) to prevent hydrolysis .
- Avoiding tert-butyl acrylate due to steric hindrance .
- Monitoring by TLC (silica gel, hexane/EtOAc 3:1) .
Q. Advanced: How can researchers resolve stereoisomerism in products derived from this compound?
Reactions involving chiral intermediates (e.g., indolizidines) often yield diastereomeric mixtures (e.g., 45:55 or 47:53 ratios) . Separation via preparative GC or chiral HPLC is challenging due to similar retention times. Instead, dynamic kinetic resolution using chiral ligands (e.g., BINOL derivatives) during cyclization steps can enhance enantioselectivity . Computational modeling (DFT) aids in predicting steric and electronic biases in transition states .
Q. Advanced: What side reactions occur during conjugate addition, and how are they mitigated?
Common side reactions include:
- Hydrolysis : Water exposure converts bromoethyl groups to hydroxethyl derivatives (e.g., 4a, 4b). Mitigation: Use molecular sieves and strict anhydrous conditions .
- Dimerization : Trace amounts of 4a,8a-diazadecalin (6) form via bromine displacement. Minimize by limiting reaction time (<16 hours) and using excess acrylate .
- Retro-Michael reactions : Observed at elevated temperatures. Maintain reactions at 0–25°C .
Q. Methodological: How can computational chemistry guide experimental design for this compound derivatives?
Density Functional Theory (DFT) predicts:
- Transition-state energies for cyclization steps (e.g., LDA-mediated indolizidine formation) .
- Vibrational frequencies (FTIR, Raman) to validate experimental spectra .
- Solvent effects on reaction pathways (PCM models) . Tools like Gaussian 09 or ORCA are recommended for modeling.
Q. Advanced: What analytical techniques best quantify trace impurities in reaction mixtures?
- GC-MS with RSL-200 columns detects low-abundance byproducts (e.g., diazadecalin) at <5% levels .
- High-resolution NMR (500 MHz) identifies regioisomers via coupling constants (e.g., J = 10–12 Hz for vicinal protons in indolizidines) .
- X-ray crystallography resolves ambiguous stereochemistry in crystalline intermediates .
Q. Advanced: How should intermediates like 3-[2-(2-Bromoethyl)piperidin-1-yl]propanoates be stabilized for downstream reactions?
These esters are prone to bromine displacement and oxidation. Stabilization strategies include:
Preparation Methods
Bromination of 2-(2-Hydroxyethyl)piperidine
A widely employed method involves the bromination of 2-(2-hydroxyethyl)piperidine using hydrobromic acid (HBr). This reaction proceeds via an acid-catalyzed nucleophilic substitution (SN2) mechanism, where the hydroxyl group is replaced by bromine.
Reaction Conditions :
- Reagents : 2-(2-Hydroxyethyl)piperidine, 48% aqueous HBr
- Temperature : Reflux (110–120°C)
- Duration : 6–8 hours
- Yield : 70–85%
The reaction is typically conducted under anhydrous conditions to prevent hydrolysis. Excess HBr ensures complete conversion, while subsequent neutralization with sodium bicarbonate isolates the product. Purification via distillation or column chromatography yields >95% purity.
Mechanistic Insight :
$$ \text{2-(2-Hydroxyethyl)piperidine} + \text{HBr} \rightarrow \text{2-(2-Bromoethyl)piperidine} + \text{H}_2\text{O} $$
The reaction’s efficiency depends on the steric accessibility of the hydroxyl group, which is enhanced by the piperidine ring’s chair conformation.
Alkylation of Piperidine with 1,2-Dibromoethane
Direct alkylation of piperidine using 1,2-dibromoethane offers a single-step synthesis. This method exploits the nucleophilic character of piperidine’s amine group.
Reaction Conditions :
- Reagents : Piperidine, 1,2-dibromoethane, potassium carbonate (K₂CO₃)
- Solvent : Acetonitrile or dimethylformamide (DMF)
- Temperature : 80–100°C
- Duration : 12–24 hours
- Yield : 60–75%
The base (K₂CO₃) neutralizes HBr generated during the reaction, shifting the equilibrium toward product formation. A molar ratio of 1:1.2 (piperidine:dibromoethane) minimizes di-alkylation byproducts.
Challenges :
- Competing formation of 1,2-bis(piperidin-1-yl)ethane due to over-alkylation.
- Requires careful temperature control to avoid decomposition.
Conjugate Addition of 2-(Bromoethyl)piperidine Hydrobromide
This method, reported in recent literature, involves the conjugate addition of 2-(bromoethyl)piperidine hydrobromide to electron-deficient alkenes like methyl acrylate.
Reaction Conditions :
- Reagents : 2-(Bromoethyl)piperidine hydrobromide, methyl acrylate, triethylamine (Et₃N)
- Solvent : Tetrahydrofuran (THF)
- Temperature : 0°C to room temperature
- Duration : 2–4 hours
- Yield : 80–90%
Triethylamine acts as a base to deprotonate the intermediate, facilitating nucleophilic attack on the acrylate. The product, 3-[2-(bromoethyl)piperidin-1-yl]propanoate , is isolated via extraction and solvent evaporation.
Advantages :
- High regioselectivity due to the stability of the Michael adduct.
- Scalable for multi-gram synthesis.
Industrial-Scale Continuous Flow Synthesis
For large-scale production, continuous flow reactors enhance yield and reproducibility. This method optimizes the bromination of 2-(2-hydroxyethyl)piperidine under pressurized conditions.
Reaction Parameters :
- Reactor Type : Micro-tubular reactor
- Residence Time : 10–15 minutes
- Temperature : 130–140°C
- Pressure : 3–5 bar
- Yield : 90–95%
Benefits :
- Reduced side reactions due to precise temperature and mixing control.
- Suitable for throughputs exceeding 100 kg/day.
Substitution Reactions with Bromoethyl-Pyridinium Derivatives
A less conventional approach involves substituting pyridinium bromides with piperidine. For example, 2-bromoethyl-pyridinium bromide reacts with piperidine in polar aprotic solvents.
Reaction Conditions :
- Reagents : 2-Bromoethyl-pyridinium bromide, piperidine
- Solvent : Dimethyl sulfoxide (DMSO)
- Temperature : 60–70°C
- Duration : 4–6 hours
- Yield : 50–65%
Limitations :
Comparative Analysis of Preparation Methods
Method | Reagents | Conditions | Yield | Advantages | Limitations |
---|---|---|---|---|---|
Bromination of Alcohol | HBr, 2-(2-Hydroxyethyl)piperidine | Reflux, 6–8 h | 70–85% | High purity, simple setup | Corrosive reagents, long reaction time |
Alkylation with Dibromoethane | Piperidine, 1,2-dibromoethane | 80–100°C, 12–24 h | 60–75% | Single-step synthesis | Di-alkylation byproducts |
Conjugate Addition | Methyl acrylate, Et₃N | 0°C to RT, 2–4 h | 80–90% | High regioselectivity, scalability | Requires anhydrous conditions |
Continuous Flow | HBr, flow reactor | 130–140°C, 3–5 bar | 90–95% | High throughput, minimal side reactions | Capital-intensive equipment |
Pyridinium Substitution | Bromoethyl-pyridinium bromide | DMSO, 60–70°C, 4–6 h | 50–65% | Novel pathway | Low yield, complex purification |
Properties
IUPAC Name |
2-(2-bromoethyl)piperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14BrN/c8-5-4-7-3-1-2-6-9-7/h7,9H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UISQNTXFRUUKBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60424682 | |
Record name | 2-(2-bromoethyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60424682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
731742-05-5 | |
Record name | 2-(2-bromoethyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60424682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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